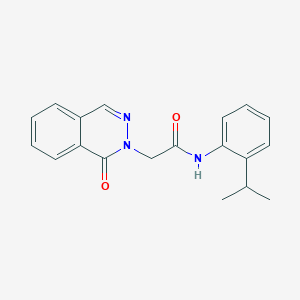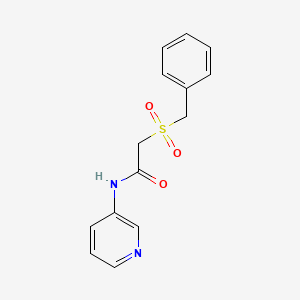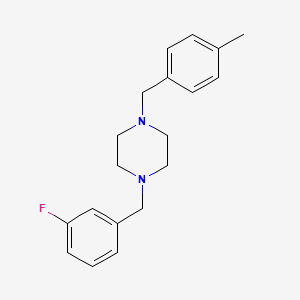![molecular formula C13H20N2 B5708267 N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine](/img/structure/B5708267.png)
N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine, also known as MPET, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of neuroscience. MPET is a derivative of cyclopentamine and has been found to have unique properties that make it a valuable tool for investigating the mechanisms of action of certain neurotransmitters in the brain.
Mechanism of Action
N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine acts as a selective inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT) in the brain. It works by binding to these transporters and preventing the reuptake of these neurotransmitters, leading to increased levels of dopamine and norepinephrine in the synaptic cleft. This mechanism of action is responsible for the drug's potential therapeutic effects in treating neurological disorders.
Biochemical and Physiological Effects
The increased levels of dopamine and norepinephrine in the synaptic cleft caused by N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine can lead to various biochemical and physiological effects. These effects include increased arousal, improved cognitive function, and enhanced mood. N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has also been found to have potential applications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine in lab experiments is its selectivity for the NET and DAT transporters. This selectivity allows researchers to investigate the specific roles of these neurotransmitters in various neurological disorders. However, one limitation of using N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine is its potential for non-specific binding to other receptors in the brain, which can lead to false results in experiments.
Future Directions
There are several future directions for research on N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine. One potential area of investigation is its potential applications in the treatment of neurological disorders such as depression and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine and its potential interactions with other neurotransmitter systems in the brain. Finally, the development of new and improved synthesis methods for N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine could lead to greater availability and affordability of the compound for scientific research purposes.
Synthesis Methods
The synthesis of N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine involves the reaction of cyclopentanone with methylamine and 2-bromopyridine. The resulting product is then purified through recrystallization to obtain the final compound. This method has been widely used in the production of N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine for scientific research purposes.
Scientific Research Applications
N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been extensively studied for its potential applications in the field of neuroscience. It has been found to be a valuable tool for investigating the mechanisms of action of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine is commonly used in studies that aim to understand the role of these neurotransmitters in various neurological disorders, including Parkinson's disease and depression.
properties
IUPAC Name |
N-methyl-N-(2-pyridin-2-ylethyl)cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15(13-7-2-3-8-13)11-9-12-6-4-5-10-14-12/h4-6,10,13H,2-3,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNYWVWDXAQDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(2-naphthylsulfonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5708212.png)

![N-(4,6-dimethyl-2-{[2-(4-nitrobenzylidene)hydrazino]carbonyl}thieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5708230.png)


![4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5708243.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5708253.png)
![4-[(2-chloro-6-fluorophenyl)acetyl]morpholine](/img/structure/B5708256.png)

![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5708265.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5708266.png)